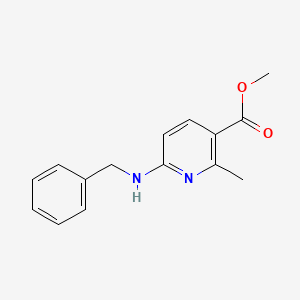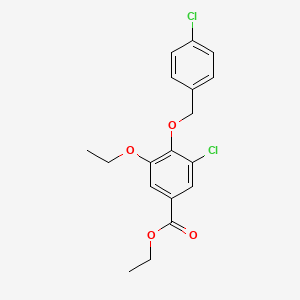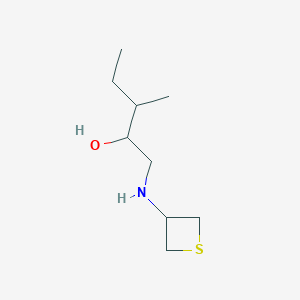
(6-(Isopropylamino)-2-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Isopropylamino)-2-methylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both an isopropylamino group and a hydroxymethyl group on the pyridine ring makes this compound particularly interesting for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-methyl-3-pyridinol.
Amination: The hydroxyl group at the 3-position is converted to an isopropylamino group using isopropylamine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.
Substitution: The isopropylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Various amines, alkyl halides.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(6-(Isopropylamino)-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of pyridine derivatives with biological macromolecules, such as enzymes and receptors. Its structural features make it a potential candidate for drug development and biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Pyridine derivatives are known for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism by which (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isopropylamino group can enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-pyridinol: A precursor in the synthesis of (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol.
6-Hydroxymethyl-2-methylpyridine: A compound with a similar structure but lacking the isopropylamino group.
3-Isopropylaminopyridine: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both an isopropylamino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
[2-methyl-6-(propan-2-ylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-10-5-4-9(6-13)8(3)12-10/h4-5,7,13H,6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
VRBKOEWSNYRMHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



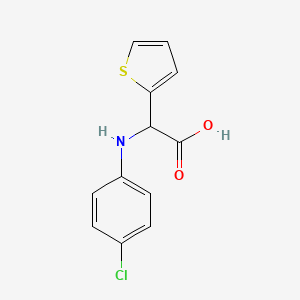
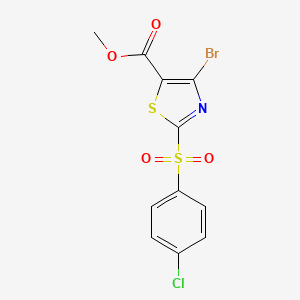
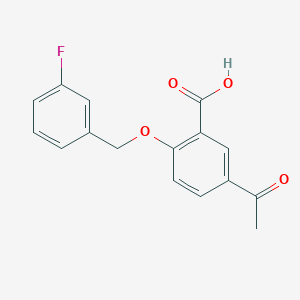
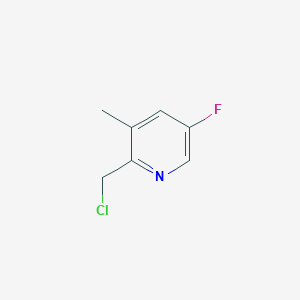


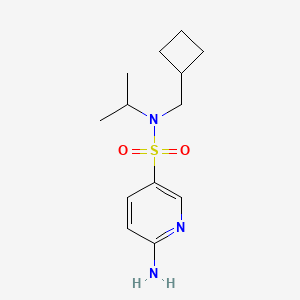
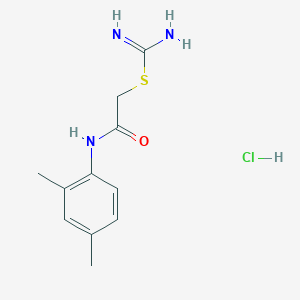
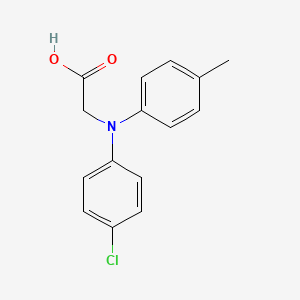
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
